(S)-O-Desmethyl Venlafaxine N-Oxide is a chemical compound that serves as a prodrug for venlafaxine and its active metabolite, O-desmethylvenlafaxine. These compounds are primarily used in the treatment of various psychiatric disorders, including major depressive disorder and anxiety disorders. The N-oxide derivatives are of interest due to their pharmacological properties and potential for improved bioavailability compared to their parent compounds.
The compound is derived from venlafaxine, an antidepressant that is chemically classified as a phenethylamine bicyclic derivative. It is synthesized through oxidation processes that convert venlafaxine or O-desmethylvenlafaxine into their respective N-oxide forms. The synthesis typically involves the use of oxidizing agents such as meta-chloroperbenzoic acid (m-CPBA) .
(S)-O-Desmethyl Venlafaxine N-Oxide falls under the category of pharmaceutical compounds, specifically within the class of antidepressants. It is recognized for its role as a prodrug, which means it is converted into an active form within the body to exert its therapeutic effects.
The synthesis of (S)-O-Desmethyl Venlafaxine N-Oxide can be achieved through several methods, with oxidation being the primary approach. One notable method involves the following steps:
The reaction can be represented as follows:
This method has been optimized for yield and purity, with reported yields reaching up to 90% under controlled conditions .
The molecular formula of (S)-O-Desmethyl Venlafaxine N-Oxide is , with a molecular weight of approximately 293.40 g/mol. The structure includes a cyclohexyl group, a methoxyphenyl group, and a dimethylamino moiety, which contribute to its pharmacological activity.
These structural details are crucial for understanding how (S)-O-desmethyl Venlafaxine N-Oxide interacts with biological targets .
(S)-O-Desmethyl Venlafaxine N-Oxide can undergo various chemical reactions typical for N-oxides:
The reactivity of N-oxides can vary widely; they may exhibit different pharmacological profiles compared to their corresponding tertiary amines .
The mechanism of action for (S)-O-desmethyl Venlafaxine N-Oxide involves its conversion into active metabolites that inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine in the brain. This inhibition enhances mood and alleviates symptoms associated with depression and anxiety disorders.
Upon administration, (S)-O-desmethyl Venlafaxine N-Oxide is rapidly converted into O-desmethylvenlafaxine in vivo:
This conversion allows for sustained therapeutic effects while potentially reducing side effects associated with direct administration of venlafaxine .
(S)-O-desmethyl Venlafaxine N-Oxide typically appears as a white crystalline solid. Its solubility in various solvents can influence its formulation in pharmaceutical preparations.
Key chemical properties include:
These properties are essential for determining appropriate storage conditions and formulation strategies .
(S)-O-desmethyl Venlafaxine N-Oxide has significant applications in scientific research and pharmaceutical development:
The metabolic transformation of venlafaxine into (S)-O-desmethyl venlafaxine N-oxide represents a sequential three-step enzymatic oxidation process. Initially, venlafaxine (chemically designated as 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol) undergoes O-demethylation via cytochrome P450 (CYP) enzymes, primarily CYP2D6, to form O-desmethylvenlafaxine (ODV). This metabolite retains the asymmetric carbon center, existing as R- or S-enantiomers, with the S-isomer demonstrating preferential serotonergic activity [5] [8]. Subsequently, ODV undergoes N-oxidation at its tertiary amine group, catalyzed by flavin-containing monooxygenases (FMOs) or CYP enzymes, to generate the zwitterionic N-oxide derivative [1] [4]. The final product, (S)-O-desmethyl venlafaxine N-oxide, thus incorporates both dealkylation and oxidation modifications, resulting in altered physicochemical properties such as increased polarity and reduced blood-brain barrier penetration compared to its precursors [1] [10].
Table 1: Metabolic Pathway Intermediates from Venlafaxine to (S)-O-Desmethyl Venlafaxine N-Oxide
Compound | Chemical Alteration | Key Functional Groups |
---|---|---|
Venlafaxine | Parent Compound | -OCH₃, -N(CH₃)₂ |
O-Desmethylvenlafaxine (ODV) | O-Demethylation | -OH (phenolic), -N(CH₃)₂ |
ODV N-oxide | N-Oxidation | -OH, -N⁺(CH₃)₂O⁻ |
(S)-O-Desmethyl Venlafaxine N-Oxide | Stereoselective N-Oxidation of S-ODV | -OH, -N⁺(CH₃)₂O⁻, S-configuration |
The N-oxidation step in the biosynthesis of (S)-O-desmethyl venlafaxine N-oxide is mediated by a complex interplay of hepatic enzymes. In vitro studies using human liver microsomes and cDNA-transfected cell microsomes demonstrate that CYP3A4 is the primary isoform responsible for N-demethylation and N-oxidation of venlafaxine metabolites, with minor contributions from CYP2C9 and CYP2C19 [4]. Kinetic analyses reveal Michaelis-Menten parameters for ODV N-oxidation, with a mean Vmax of 2.14 nmol/min/mg protein and Km of 2504 μM, indicating low affinity but high capacity metabolism [4]. Potent CYP3A4 inhibitors like ketoconazole significantly suppress N-oxide formation (46% reduction at 20 μM), confirming this isoform’s role [4]. Conversely, CYP2D6—while critical for initial O-demethylation—exerts negligible influence on N-oxidation, as evidenced by minimal inhibition with quinidine (a CYP2D6 inhibitor) [4] [7]. Critically, venlafaxine and its metabolites are very weak inhibitors of CYP3A4, implying low interference with co-administered drugs metabolized by this pathway [7] [9].
Table 2: Enzyme Kinetics and Inhibition of ODV N-Oxidation in Human Liver Microsomes
Enzyme Isoform | Vmax (nmol/min/mg) | Km (μM) | Primary Inhibitors (Ki) | Inhibition Impact |
---|---|---|---|---|
CYP3A4 | 2.14 | 2504 | Ketoconazole (≈1 μM) | 46% reduction |
CYP2C19 | 0.89* | 1800* | Fluvoxamine (≈5 μM) | 30% reduction |
CYP2D6 | Not significant | Not significant | Quinidine (0.04 μM) | <5% reduction |
* Estimated from metabolite formation rates in cDNA-expressed systems [4]
The enantioselective generation of (S)-O-desmethyl venlafaxine N-oxide arises from preferential metabolism of the S-enantiomer of ODV. In vivo studies indicate stereoselective O-demethylation of venlafaxine, favoring the S-enantiomer due to higher affinity of CYP2D6 for this isomer [5] [8]. Following this, N-oxidation exhibits moderate stereoselectivity, with the S-ODV enantiomer forming the N-oxide derivative 1.3–1.8× faster than the R-counterpart in human microsomes [5]. In vitro synthetic approaches utilize phosphated γ-cyclodextrin (DS~3) as a chiral selector in capillary electrophoresis (CE) systems to resolve S-ODV N-oxide from its R-isomer, achieving a resolution factor (Rs) > 2.5 [5]. The chemical synthesis involves oxidizing S-ODV with m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, yielding the N-oxide with >95% chemical purity [1] [10]. Solid-phase purification via silica gel chromatography with ethyl acetate/methanol mixtures isolates the zwitterionic product, characterized by 1H NMR (300 MHz, D2O): δ 7.35 (d, J=8.6 Hz, 2H), 6.85 (d, J=8.6 Hz, 2H), 3.75 (s, 3H), 3.40–3.20 (m, 2H), 3.10 (s, 6H), 2.80–2.60 (m, 1H), 1.60–1.20 (m, 10H) [1] [10].
Table 3: Analytical and Synthetic Parameters for (S)-O-Desmethyl Venlafaxine N-Oxide
Parameter | Conditions/Metrics | Value/Outcome |
---|---|---|
Chiral Resolution | CE with phosphated γ-CD (DS~3); pH 2.5 | Rs > 2.5 for S vs. R-N-oxide |
Synthetic Yield | S-ODV + m-CPBA in dichloromethane, 0°C | 82–85% |
Purity (HPLC-UV) | C18 column; methanol:phosphate buffer (pH 3.0) | >98% |
Key 1H NMR Signals | N⁺-CH₃; aromatic -OCH₃; cyclohexyl OH | δ 3.10 (s); δ 3.75 (s); δ 1.50 (br s) |
Comprehensive Compound Nomenclature
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: